Biochemical Potency and Intra‑Class SAR: MH1 Is the Most Potent Benzofuran‑Aminothiazolopyridine Analog Against ZIKV Protease
In a head‑to‑head SAR series, MH1 inhibited unlinked native ZIKV NS2B‑NS3 protease (ZVP) with an IC₅₀ of 0.44 ± 0.11 μM [1]. Among MH‑series analogs retaining the aminothiazolopyridine but varying the benzofuran replacement, the next most potent compound (MH5) exhibited an IC₅₀ of 16 μM—a 36‑fold loss in potency—while MH2, MH4, and MH6 showed IC₅₀ values of 63 μM, 66 μM, and 134 μM, respectively [2]. In the SM‑series (benzofuran retained, aminothiazolopyridine modified), even conservative substitutions such as replacing methyl groups with hydrophobic or bulky groups (SM1: 0.94 μM; SM2: 0.83 μM) reduced potency approximately two‑fold, while removal of methyl groups (SM3: 0.77 μM; SM6: 1.1 μM) or introduction of electronegative heteroatoms into the benzofuran (SM4: 168 μM; SM7: 52 μM; SM9: 46 μM) drastically weakened inhibition [3]. The SAR conclusively demonstrates MH1 as the most potent compound in this chemotype, with any structural deviation causing at minimum a near‑doubling of IC₅₀ and up to a >380‑fold loss [4].
| Evidence Dimension | Biochemical IC₅₀ against unlinked native ZIKV NS2B‑NS3 protease |
|---|---|
| Target Compound Data | 0.44 ± 0.11 μM |
| Comparator Or Baseline | Closest potent analogs: MH5 (16 μM), SM1 (0.94 μM), SM2 (0.83 μM), SM3 (0.77 μM); weakest analogs: SM4 (168 μM), MH6 (134 μM) |
| Quantified Difference | MH1 is 1.8‑fold more potent than the best SM analog (SM3) and 36‑fold more potent than the best MH analog (MH5); >380‑fold more potent than the weakest analog (SM4) |
| Conditions | Biochemical end‑point assay monitoring Boc‑GRR‑AMC substrate cleavage; unlinked native ZIKV NS2B‑NS3 protease construct expressed in E. coli |
Why This Matters
Procurement of any analog other than MH1 introduces a quantitatively inferior tool, undermining assay sensitivity and reproducibility.
- [1] Cruz KG, Hill Eron M, Makhaik S, Savinov S, Hardy JA. ACS Infect Dis. 2024;10(2):412–425. Table 1. doi:10.1021/acsinfecdis.3c00330. View Source
- [2] Cruz KG, Hill Eron M, Makhaik S, Savinov S, Hardy JA. ACS Infect Dis. 2024;10(2):412–425. Table 1. doi:10.1021/acsinfecdis.3c00330. View Source
- [3] Cruz KG, Hill Eron M, Makhaik S, Savinov S, Hardy JA. ACS Infect Dis. 2024;10(2):412–425. Table 1; Results and Discussion, SAR analysis. doi:10.1021/acsinfecdis.3c00330. View Source
- [4] Cruz KG, Hill Eron M, Makhaik S, Savinov S, Hardy JA. ACS Infect Dis. 2024;10(2):412–425. Table 1. doi:10.1021/acsinfecdis.3c00330. View Source
